(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid
Description
This compound is a stereochemically defined piperidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
- A trifluoromethyl (-CF₃) substituent at the 3-position of the piperidine ring.
- A carboxylic acid (-COOH) group at the 2-position.
Its stereochemistry, (2R,3S), is critical for modulating biological activity and physicochemical properties. The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing CF₃ group influences lipophilicity and metabolic resistance. This molecule serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs .
Properties
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-6-4-5-7(12(13,14)15)8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDVEQDNPNKSU-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group and a bulky tert-butoxycarbonyl (Boc) protecting group, which significantly influence its chemical properties and biological interactions.
- Molecular Formula: C12H18F3N1O3
- Molecular Weight: 273.28 g/mol
- CAS Number: 951742-88-4
The presence of the trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in several biochemical pathways. The following sections detail specific areas of research regarding its biological effects.
1. Antimicrobial Activity
Research has indicated that piperidine derivatives can possess antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated significant activity against various bacterial strains, suggesting that (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid may exhibit comparable effects.
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. In particular, studies involving enzyme assays have shown that derivatives with trifluoromethyl substitutions can effectively inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurochemical signaling.
3. Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives. In vitro tests revealed that compounds similar to (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
Case Study: Anticancer Activity
A notable case study involved the evaluation of the compound's effects on MCF7 breast cancer cells. The study demonstrated that treatment with (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that this compound may serve as a lead for further anticancer drug development.
Scientific Research Applications
Overview
The compound (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative characterized by its unique trifluoromethyl and carbamate functionalities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential applications in drug development and as an intermediate in the synthesis of other bioactive molecules.
Synthesis Pathways
The synthesis of (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves several methods:
- Ugi Reaction : A multi-component reaction that can produce various piperidinic derivatives, allowing for the introduction of the trifluoromethyl group at the α-position .
- Reduction Reactions : The compound can be synthesized through reduction processes involving imines or other intermediates, leading to high yields of the desired piperidine structure .
- Phosphorylation and Alkylation : These reactions have been employed to modify the piperidine core further, enhancing its biological activity .
Medicinal Chemistry
The trifluoromethyl group in this compound significantly enhances its pharmacological properties. Research indicates that compounds with trifluoromethyl groups often exhibit improved metabolic stability and bioavailability. This makes (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid a candidate for:
- Antiviral Agents : Its structural features may contribute to the development of inhibitors for viruses such as hepatitis C .
- Antidepressants : Piperidine derivatives have been explored for their potential as antidepressant agents due to their ability to modulate neurotransmitter systems.
Synthetic Intermediate
This compound serves as a versatile intermediate in the synthesis of more complex molecules, including:
- Bioactive Compounds : It can be utilized to synthesize various bioactive piperidinic derivatives through further functionalization.
- Pharmaceuticals : The compound's ability to undergo diverse chemical transformations makes it suitable for developing new pharmaceuticals with specific therapeutic targets.
Case Study 1: Trifluoromethyl-Piperidine Derivatives
A study published in MDPI highlighted the synthesis of various α-trifluoromethyl piperidinic derivatives using (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid as a starting material. The derivatives exhibited promising activity against certain biological targets, demonstrating the compound's utility in drug discovery .
Case Study 2: Antiviral Activity
Research focused on the antiviral properties of piperidine derivatives indicated that modifications involving trifluoromethyl groups could enhance efficacy against viral infections. The compound was tested for its ability to inhibit viral replication, showing significant promise in preclinical models .
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the nitrogen atom.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid | Rapid deprotection (<1 hr) at room temperature; preserves stereochemistry. |
| HCl in dioxane (4M) | Hydrochloride salt of deprotected amine | Requires neutralization for free amine isolation; may induce partial racemization. |
Mechanistic Insight : Protonation of the carbonyl oxygen weakens the Boc group’s bond to nitrogen, enabling cleavage and CO₂ release .
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification, amidation, and salt formation:
Esterification
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Methanol, H₂SO₄ (cat.) | Reflux, 12 hr | Methyl ester derivative | 85–90% |
| DCC/DMAP, ROH (e.g., benzyl alcohol) | RT, 24 hr, anhydrous | Benzyl ester | 75–80% |
Amide Formation
| Coupling Agents | Bases | Product | Yield |
|---|---|---|---|
| HATU, HOAt | DIPEA | Amide with primary/secondary amines | 70–85% |
| EDC, NHS | NMM | Stable NHS ester intermediate | 65–75% |
Salt Formation
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium salt | Improved solubility for biological assays |
| Triethylamine | Ammonium salt | Intermediate for further synthesis |
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but can influence electronic properties:
-
Electron-Withdrawing Effect : Enhances carboxylic acid acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .
-
Resistance to Hydrolysis : No degradation observed under acidic (pH 1–6) or basic (pH 8–12) aqueous conditions at 25°C .
Stereochemical Considerations
The (2R,3S) configuration is preserved in most reactions due to:
-
Mild Deprotection Conditions : TFA avoids harsh heating, minimizing racemization.
-
Steric Hindrance : The bulky Boc and -CF₃ groups reduce epimerization risk during coupling reactions.
Analytical Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Detailed Analysis of Differences
Analog 1 (Fmoc-Protected Derivative)
- Structural Impact : The Fmoc group (fluorenylmethyloxycarbonyl) increases molecular weight (419.40 vs. 297.28) and introduces aromaticity, enhancing UV detectability in HPLC but reducing solubility in aqueous media compared to Boc.
- Stereochemistry : The racemic nature (rac-) introduces complexity in chiral separation, unlike the enantiomerically pure target compound.
- Applications : Fmoc is preferred in solid-phase peptide synthesis, whereas Boc is used in solution-phase reactions .
Analog 2 (Boc-Protected, Phenyl-Substituted Derivative)
- Substituent Effects : Replacing CF₃ with a phenyl group increases hydrophobicity (logP ~2.8 vs. ~1.9 for the target) but reduces metabolic stability due to the absence of fluorine.
- Stereochemistry : The (3S,4R) configuration alters binding affinity in receptor models compared to (2R,3S).
- Utility : Likely used in CNS-targeting drugs due to phenyl’s aromatic interactions .
Analog 3 (Methylsulfonyl Carboxamide)
- Functional Groups : The methylsulfonyl group (-SO₂CH₃) and carboxamide (-CONH₂) enhance hydrogen-bonding capacity but reduce acidity compared to the carboxylic acid in the target.
- Size and Solubility : Smaller molecular weight (220.29) improves membrane permeability but limits target specificity.
- Applications: Potential use in fragment-based drug discovery .
Implications of Substituents and Protecting Groups
- Boc vs. Fmoc : Boc offers better stability under acidic conditions, while Fmoc is cleaved under mild basic conditions, enabling orthogonal protection strategies .
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electronegativity compared to phenyl or methyl groups, making the target compound more suitable for prolonged biological activity .
- Carboxylic Acid (-COOH) : Increases solubility in polar solvents and enables salt formation, unlike carboxamide or ester derivatives .
Q & A
Basic: What synthetic strategies are effective for introducing the trifluoromethyl group into piperidine derivatives?
Methodological Answer:
The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or electrophilic agents (e.g., Umemoto’s reagent). Cross-coupling reactions using palladium catalysts, as seen in multi-step syntheses for analogous compounds, are also viable. For example, highlights the use of palladium diacetate and tert-butyl XPhos under inert atmospheres for Suzuki-type couplings . Optimize reaction conditions (temperature: 40–100°C, solvent: tert-butyl alcohol) to enhance yield and selectivity.
Advanced: How can stereochemical control be achieved during the synthesis of (2R,3S)-configured piperidine derivatives?
Methodological Answer:
Chiral resolution agents or asymmetric catalysis (e.g., chiral Pd complexes) can enforce stereochemistry. demonstrates the use of Cs₂CO₃ in tert-butyl alcohol under inert atmospheres to minimize racemization during coupling steps . Additionally, low-temperature reactions (-78°C) with lithium diisopropylamide (LDA) in THF/hexane ( ) can preserve stereochemical integrity during deprotonation or enolate formation.
Basic: What analytical techniques are critical for confirming the purity and stereochemistry of this compound?
Methodological Answer:
- HPLC : Use chiral stationary phases to resolve epimers, as noted in , which warns about co-elution of stereoisomers under suboptimal conditions .
- 19F NMR : Confirm the presence and environment of the trifluoromethyl group.
- X-ray crystallography : Resolve absolute configuration if crystalline solids are obtained.
Advanced: How can researchers address inconsistent yields during scale-up of the Boc-protected intermediate?
Methodological Answer:
Scale-up discrepancies often arise from inefficient mixing or heat transfer. reports a 17-hour hydrolysis at 93–96°C with HCl . Ensure precise temperature control and consider segmented flow reactors for exothermic steps. Catalyst loading (e.g., Pd(OAc)₂) should be re-optimized for larger batches, and intermediates should be rigorously purified via techniques like column chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/ethyl acetate, as in ).
Basic: What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture, as the Boc group is acid-labile. emphasizes storage in dry, ventilated environments away from light . For long-term stability, lyophilization may be employed if the compound is soluble in volatile solvents (e.g., dichloromethane).
Advanced: How can racemization be minimized during Boc-deprotection of similar piperidine derivatives?
Methodological Answer:
Use mild acidic conditions (e.g., HCl in dioxane/water at 20–50°C, as in ) instead of strong acids like TFA . Monitor reaction progress via TLC or inline pH probes to terminate deprotection promptly. Alternatively, enzymatic methods (e.g., lipases) can provide selective deprotection without racemization.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions () .
- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb with vermiculite.
Basic: Which solvents are optimal for reactions involving this compound?
Methodological Answer:
The compound’s solubility varies with polarity:
- Polar aprotic solvents : DMF or DMSO for SN2 reactions.
- Chlorinated solvents : Dichloromethane (DCM) for Boc deprotection ( ) .
- Alcohols : Ethanol or methanol for recrystallization ( ).
Advanced: How to resolve conflicting biological activity data across assay systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
